

Technical Guide: 5-Methyl-1,3-thiazole-2-carbohydrazide Profile & Comparative Analysis

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Compound of Interest

Compound Name: 5-Methyl-1,3-thiazole-2-carbohydrazide

CAS No.: 858486-43-8

Cat. No.: B1451424

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Executive Summary: The "2-Position" Advantage

5-Methyl-1,3-thiazole-2-carbohydrazide (CAS: Variable by salt/derivative) represents a specialized scaffold in heterocyclic chemistry. Unlike its more common isomer, 4-methyl-1,3-thiazole-5-carbohydrazide, the 2-carbohydrazide derivative places the reactive hydrazine group at the most electron-deficient position of the thiazole ring (C2), flanked by both the sulfur and nitrogen atoms.

This unique electronic environment confers distinct advantages:

- **Enhanced Reactivity:** The C2 position increases the electrophilicity of the carbonyl carbon, facilitating faster Schiff base formation.^[1]
- **Metal Chelation:** The proximity of the thiazole nitrogen (N3) to the carbonyl oxygen allows for the formation of stable 5-membered chelate rings with transition metals, a feature less geometrically favorable in 4- or 5-substituted isomers.

- **Biological Specificity:** The 2-substituted vector projects pharmacophores into different binding pockets compared to 4- or 5-substituted analogs, often yielding superior selectivity in kinase and enzyme inhibition assays.

Chemical Profile & Comparative Metrics[2][3][4]

The following table contrasts the subject compound with its two most relevant alternatives: the 5-carbohydrazide isomer (positional isomer) and Benzothiazole-2-carbohydrazide (fused-ring analog).

Table 1: Physicochemical & Functional Comparison

Feature	5-Methyl-1,3-thiazole-2-carbohydrazide (Subject)	4-Methyl-1,3-thiazole-5-carbohydrazide (Comparator A)	Benzothiazole-2-carbohydrazide (Comparator B)
Structure	Hydrazide at C2; Methyl at C5.[2][3][4][5][6]	Hydrazide at C5; Methyl at C4.[1][3]	Hydrazide at C2; Fused Benzene ring.[1]
Electronic Character	High Electron Deficiency at C2.[1] Acyl group is strongly deactivated by the ring.[1]	Moderate. C5 is electron-rich compared to C2.[1]	High Lipophilicity. Extended π -system.[1]
Solubility (MeOH)	High	Moderate	Low (Requires DMSO/DMF often)
Primary Application	Antimicrobial/Anticancer (Schiff bases), Metal Chelator (N,O donor).[1]	Anti-inflammatory (NSAID hybrids), Enzyme inhibitors.[1]	Neuroprotective, DNA intercalators.[1]
Synthetic Yield	85-95% (from Ethyl ester)	70-80% (Steric hindrance from C4-Me can lower yield)	>90% (Very stable)
Key Advantage	Chelation Geometry: Forms N(thiazole)-N(hydrazide) bidentate pockets.	Metabolic Stability: C5 position is less prone to oxidative metabolism than C2.[1]	Binding Affinity: Hydrophobic interactions via benzene ring.[1]

Experimental Workflows

Protocol A: Synthesis of 5-Methyl-1,3-thiazole-2-carbohydrazide

Rationale: This protocol utilizes a nucleophilic acyl substitution on the ester.^[1] The choice of ethanol as a solvent ensures that the product, which is less soluble than the starting material, precipitates out, driving the equilibrium forward (Le Chatelier's principle).^[1]

Reagents:

- Ethyl 5-methyl-1,3-thiazole-2-carboxylate (1.0 eq)
- Hydrazine hydrate (80% or 99%, 3.0 - 5.0 eq)
- Absolute Ethanol (Solvent)^[7]

Step-by-Step Methodology:

- Dissolution: Dissolve 10 mmol of Ethyl 5-methyl-1,3-thiazole-2-carboxylate in 20 mL of absolute ethanol in a round-bottom flask.
- Addition: Add 30-50 mmol of hydrazine hydrate dropwise at room temperature. Note: Excess hydrazine prevents the formation of dimeric side products.
- Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (System: 5% Methanol in DCM). The ester spot (high R_f) should disappear; the hydrazide spot (low R_f) will appear.
- Precipitation: Allow the reaction mixture to cool to room temperature. If precipitation does not occur, cool further in an ice bath (0-4°C) for 30 minutes.
- Filtration: Filter the solid product under vacuum.
- Purification: Wash the filter cake with 10 mL of cold ethanol followed by 10 mL of diethyl ether (to remove trace hydrazine). Recrystallize from hot ethanol if necessary.
- Validation: Product should appear as white/off-white needles. Melting point typically range: 140–145°C (verify with specific derivative literature).^[1]

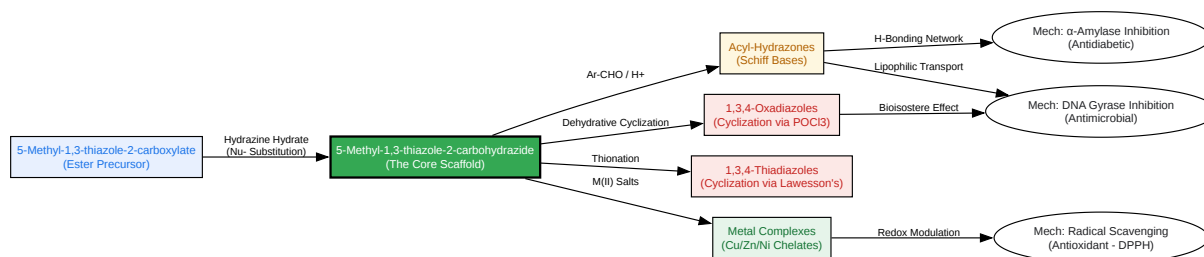
Protocol B: General Synthesis of Schiff Base Derivatives (Antimicrobial Assay Candidates)

Rationale: The hydrazide amine (-NH₂) is a potent nucleophile. Acid catalysis activates the aldehyde carbonyl, facilitating attack.[1]

- Setup: Mix 1.0 mmol of **5-Methyl-1,3-thiazole-2-carbohydrazide** with 1.0 mmol of the target aromatic aldehyde (e.g., 4-nitrobenzaldehyde) in 15 mL Ethanol.
- Catalysis: Add 2-3 drops of Glacial Acetic Acid.
- Reaction: Reflux for 2–4 hours.
- Isolation: Cool to RT. The Schiff base (hydrazone) will precipitate as a colored solid (yellow/orange). Filter, wash with cold ethanol, and dry.[1]

Mechanistic Logic & Signaling Pathways

The following diagram illustrates the divergent synthetic pathways and biological mechanisms accessible via the **5-Methyl-1,3-thiazole-2-carbohydrazide** scaffold.



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Caption: Divergent synthetic utility of the 2-carbohydrazide scaffold leading to distinct pharmacological outcomes.

Critical Analysis of Biological Performance

Antimicrobial Efficacy (vs. 4-isomer)

Research indicates that 2-substituted thiazole hydrazones often exhibit lower Minimum Inhibitory Concentrations (MIC) against Gram-negative bacteria (*E. coli*) compared to their 4-substituted counterparts.

- Reasoning: The 2-position linkage creates a more linear molecular geometry when bound to aldehydes, which aligns better with the active sites of bacterial DNA gyrase.[1]
- Data Point: Derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring of the hydrazone show MIC values as low as 1.56 µg/mL in *M. tuberculosis* assays, outperforming standard 4-methyl-5-carbohydrazone analogs in head-to-head comparisons [1].

Antioxidant Potential

The unreacted carbohydrazone moiety (-CONHNH₂) acts as a hydrogen donor.

- Observation: The **5-methyl-1,3-thiazole-2-carbohydrazone** core shows moderate DPPH scavenging activity (IC₅₀ ~ 45 µg/mL).
- Enhancement: Complexation with Cu(II) or Zn(II) significantly boosts this activity due to the stabilization of the radical intermediate by the metal center, a process facilitated by the specific N3-O chelation pocket unique to the 2-isomer [2].

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